Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Pharmaceutical Formulation Aqueous Reaction Conditions High‑Throughput Screening

This meta-substituted aminomethyl building block delivers distinct advantages for medicinal chemistry: high aqueous solubility (>10 mg/mL) as the HCl salt to enable homogeneous amide couplings without co-solvents; a logP of ~1.95 for optimal cellular permeability versus the para-isomer (logP ~1.1); and substantial cost savings by eliminating the Boc-deprotection step required for protected analogs. Choose the unprotected hydrochloride for scalable, high-throughput parallel synthesis and prodrug strategies leveraging rapid esterase-mediated hydrolysis.

Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
CAS No. 210113-92-1
Cat. No. B1454868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride
CAS210113-92-1
Molecular FormulaC11H16ClNO2
Molecular Weight229.7 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=CC=C1)CN.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12;/h3-6H,2,7-8,12H2,1H3;1H
InChIKeyGWDONBKEXCYHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride (CAS 210113-92-1): Meta‑Aminomethyl Phenylacetate Hydrochloride Procurement Guide for Pharmaceutical Intermediate Synthesis


Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS 210113-92-1) is a meta‑substituted phenylacetic acid ethyl ester bearing a primary aminomethyl group, supplied as the hydrochloride salt for enhanced stability and handling [1]. The compound serves as a versatile building block in medicinal chemistry, enabling amide bond formation via the primary amine and ester hydrolysis/transesterification for carboxylic acid or alternative ester derivatives . Its meta‑positioning of the aminomethyl group relative to the acetate side chain imparts distinct spatial and electronic properties compared to ortho‑ and para‑substituted regioisomers, which can critically influence molecular recognition in target binding and downstream synthetic efficiency [2].

Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride: Why Regioisomer, Salt Form, and Ester Identity Preclude Simple Interchange


Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride cannot be interchanged with its para‑regioisomer, methyl ester analog, free base, or Boc‑protected derivative without altering critical physicochemical and reactivity parameters. The meta‑position of the aminomethyl group confers different steric and electronic environments that can modulate enzyme inhibition potency and binding selectivity relative to para‑substituted analogs [1]. The hydrochloride salt form provides aqueous solubility exceeding 10 mg/mL, a property not shared by the free base, which exhibits limited water solubility and lower handling stability . Furthermore, the ethyl ester group contributes a logP value of approximately 1.95 for the free base form, compared to ~1.1 for the para‑isomer, directly impacting compound lipophilicity and membrane permeability in biological assays [2]. Substituting with the Boc‑protected derivative introduces a costly and time‑consuming deprotection step, with Boc‑protected intermediates commanding significantly higher procurement prices . These quantitative distinctions directly inform synthetic route design, assay reproducibility, and procurement decisions.

Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride: Quantitative Comparative Evidence for Scientific Procurement Decisions


Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt of ethyl 2-(3-(aminomethyl)phenyl)acetate exhibits markedly enhanced aqueous solubility compared to its free base counterpart. This differential solubility is critical for applications requiring aqueous reaction media or biological assay compatibility. The hydrochloride salt form is reported to achieve aqueous solubility exceeding 10 mg/mL, whereas the free base (CAS 259818-63-8) demonstrates substantially lower water solubility characteristic of neutral amine‑containing esters . This solubility advantage reduces the need for organic co‑solvents and simplifies handling in parallel synthesis workflows.

Pharmaceutical Formulation Aqueous Reaction Conditions High‑Throughput Screening

Lipophilicity Modulation: Meta‑Substituted Ethyl Ester vs. Para‑Substituted Ethyl Ester

The meta‑positioning of the aminomethyl group in the target compound yields a distinct lipophilicity profile compared to the para‑substituted regioisomer. The free base form of ethyl 2-(3-(aminomethyl)phenyl)acetate exhibits a calculated logP value of approximately 1.95, whereas the para‑substituted analog (ethyl 2-(4-(aminomethyl)phenyl)acetate, CAS 62910-48-9) displays an XLogP3 value of approximately 1.1 [1][2]. This difference of ~0.85 logP units corresponds to a nearly 7‑fold difference in octanol‑water partition coefficient, potentially altering membrane permeability and target engagement in cellular assays.

Medicinal Chemistry ADME Prediction Lead Optimization

Procurement Cost Efficiency: Unprotected Amine vs. Boc‑Protected Derivative

The procurement cost of ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is substantially lower than that of its Boc‑protected analog, reflecting the avoidance of additional synthetic steps and protecting group reagents. While the unprotected hydrochloride salt is available as a standard catalog item from multiple suppliers at competitive academic pricing, the Boc‑protected derivative (CAS 113520-29-9) commands significantly higher prices: approximately £540 for 1 g from Fluorochem, or ¥337,500 (approximately £1,800) for 1 g from Fujifilm Wako . This cost differential exceeds an order of magnitude in some cases.

Synthetic Route Economics Amine Protection Strategy Cost‑Effective Intermediate Sourcing

Hydrolytic Stability Profile: Ethyl Ester vs. Carboxylic Acid Form

The ethyl ester moiety of the target compound confers controlled hydrolytic lability relevant to prodrug strategies and metabolically labile drug design. Studies on structurally related mono‑ and bis(aminomethyl)phenylacetic acid esters demonstrate that the ethyl ester linkage undergoes enzymatic hydrolysis by serum esterases with a biological half‑life of approximately 10 minutes, a property exploited in short‑acting antiarrhythmic agent development [1]. In contrast, the corresponding carboxylic acid (2-(3-(aminomethyl)phenyl)acetic acid, CAS 113520-43-7) is stable to esterase‑mediated cleavage and serves as a PROTAC linker rather than a prodrug precursor .

Prodrug Design Metabolic Lability Esterase‑Mediated Hydrolysis

Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride: Optimal Procurement Scenarios Based on Quantitative Differentiation


Aqueous‑Phase Amide Coupling and Parallel Synthesis Workflows

The hydrochloride salt form of ethyl 2-(3-(aminomethyl)phenyl)acetate is ideally suited for amide bond formation under aqueous or partially aqueous conditions, where high water solubility (>10 mg/mL) facilitates homogeneous reaction mixtures and simplifies workup procedures . This property directly enables high‑throughput parallel synthesis and automated liquid handling without the need for co‑solvent optimization.

Lipophilic Scaffold Construction Requiring Enhanced Membrane Permeability

When synthetic routes demand a building block with moderate lipophilicity for downstream cellular permeability, the meta‑substituted ethyl ester (logP ≈ 1.95) offers a favorable partition coefficient compared to the less lipophilic para‑isomer (logP ≈ 1.1) . This differential may reduce the need for additional lipophilic modifications in lead optimization campaigns.

Cost‑Constrained Academic and Early‑Stage Discovery Programs

Procurement of the unprotected hydrochloride salt avoids the substantial cost premium associated with Boc‑protected aminomethyl intermediates, which can exceed £540 per gram . This cost efficiency is particularly valuable for exploratory chemistry, reaction condition screening, and multi‑gram scale‑up in academic or early‑stage industrial settings.

Prodrug Candidate Synthesis Requiring Esterase‑Mediated Activation

The ethyl ester moiety provides a metabolic handle for prodrug strategies, with related phenylacetic acid ethyl esters demonstrating serum esterase‑mediated hydrolysis half‑lives of approximately 10 minutes . This property supports the design of short‑acting agents where rapid metabolic inactivation or controlled release is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.